molecular formula C5H5F3O2 B8463300 5,5,5-Trifluoro-2-oxopentanal

5,5,5-Trifluoro-2-oxopentanal

Cat. No. B8463300
M. Wt: 154.09 g/mol
InChI Key: KGEDUCGWJNIMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08436002B2

Procedure details

Combine 5,5,5-trifluoropentanal (2.01 g, 14.35 mmol), 1,4-dioxane (10 mL), selenium dioxide (1.62 g, 1.0 eq), water (0.51 mL), and acetic acid (0.69 mL). Heat the mixture at 90° C. and stir overnight. Allow the reaction mixture to cool to room temperature. Filter, wash the solids with dioxane. Combine the filtrate and washings to give the title compound (2.21 g, 100%). GCMS m/z=154.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Name
Quantity
0.51 mL
Type
reactant
Reaction Step Four
Quantity
0.69 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][CH2:5][CH:6]=[O:7].[O:10]1CCOCC1.[Se](=O)=O.O>C(O)(=O)C>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][C:5](=[O:10])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
FC(CCCC=O)(F)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.62 g
Type
reactant
Smiles
[Se](=O)=O
Step Four
Name
Quantity
0.51 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0.69 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the solids with dioxane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(CCC(C=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.